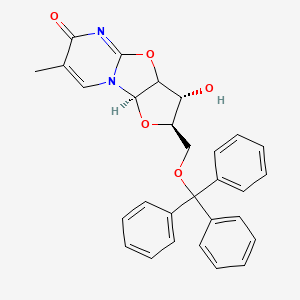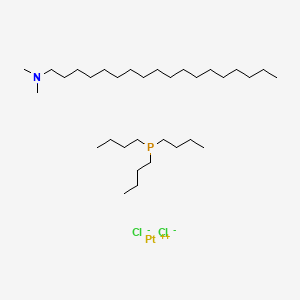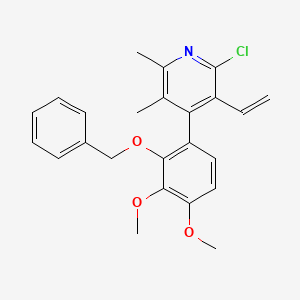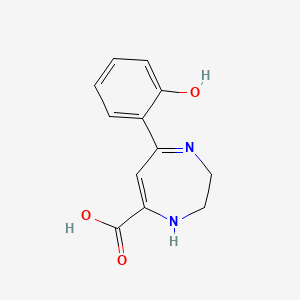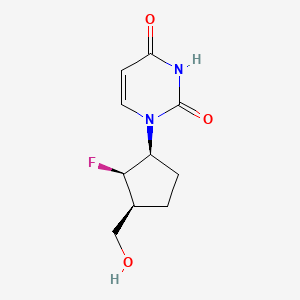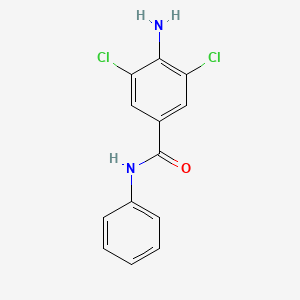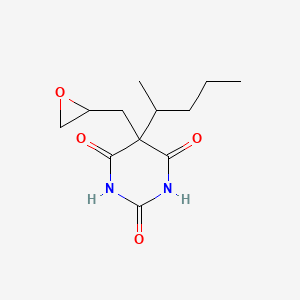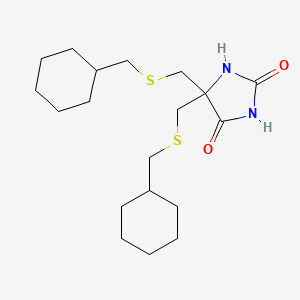
Uridine, 5-chloro-2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog It is structurally characterized by the presence of a uridine base modified with a 5-chloro group and a 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves the following steps:
Starting Material: The synthesis begins with uridine, which undergoes selective chlorination at the 5-position.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation reaction, often using reagents like triphenylphosphine and diisopropyl azodicarboxylate.
Imidazole Substitution: The final step involves the substitution of the 3’ position with a 2-methyl-4-nitro-1H-imidazol-1-yl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the imidazole ring, converting it to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidized Derivatives: Products with oxidized imidazole rings.
Reduced Derivatives: Products with amino groups replacing the nitro group.
Substituted Derivatives: Various nucleophilic substitution products at the 5-position.
Wissenschaftliche Forschungsanwendungen
Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, particularly in the context of nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to chain termination during DNA or RNA synthesis. This disrupts the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2’,3’-dideoxyuridine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxycytidine: Known for its use in antiviral therapy, particularly against HIV.
5-Iodo-2’,3’-dideoxyuridine: Used in research for its antiviral and anticancer activities.
Uniqueness: Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group enhances its ability to interact with molecular targets, making it a valuable compound in therapeutic research.
Eigenschaften
CAS-Nummer |
132149-53-2 |
|---|---|
Molekularformel |
C13H14ClN5O6 |
Molekulargewicht |
371.73 g/mol |
IUPAC-Name |
5-chloro-1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14ClN5O6/c1-6-15-10(19(23)24)4-17(6)8-2-11(25-9(8)5-20)18-3-7(14)12(21)16-13(18)22/h3-4,8-9,11,20H,2,5H2,1H3,(H,16,21,22)/t8-,9+,11+/m0/s1 |
InChI-Schlüssel |
SVZJGTXQXLFMNW-IQJOONFLSA-N |
Isomerische SMILES |
CC1=NC(=CN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=CN1C2CC(OC2CO)N3C=C(C(=O)NC3=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


